Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate
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Overview
Description
Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes multiple functional groups such as chlorodifluoromethoxy, trifluoromethyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-(chlorodifluoromethoxy)aniline with 3,3,3-trifluoro-2-bromo-2-(4-methoxyphenyl)propanoate under specific conditions such as the presence of a base and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with optimized parameters for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[4-(trifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate
- Methyl 2-{[4-(difluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate
Uniqueness
Methyl 2-{[4-(chlorodifluoromethoxy)phenyl]amino}-3,3,3-trifluoro-2-[(4-methoxyphenyl)formamido]propanoate is unique due to the presence of the chlorodifluoromethoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C19H16ClF5N2O5 |
---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
methyl 2-[4-[chloro(difluoro)methoxy]anilino]-3,3,3-trifluoro-2-[(4-methoxybenzoyl)amino]propanoate |
InChI |
InChI=1S/C19H16ClF5N2O5/c1-30-13-7-3-11(4-8-13)15(28)27-17(16(29)31-2,18(21,22)23)26-12-5-9-14(10-6-12)32-19(20,24)25/h3-10,26H,1-2H3,(H,27,28) |
InChI Key |
UCWQPMZLBWGABC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C(=O)OC)(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)Cl |
Origin of Product |
United States |
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